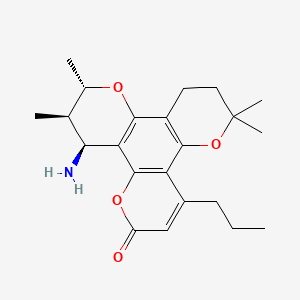

12-Amino-7,8-dihydrocalanolide B

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

183791-92-6 |

|---|---|

Molecular Formula |

C22H29NO4 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

(16S,17R,18S)-18-amino-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one |

InChI |

InChI=1S/C22H29NO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h10-12,18H,6-9,23H2,1-5H3/t11-,12-,18-/m0/s1 |

InChI Key |

TXGOMXPLDAJWBS-PZROIBLQSA-N |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)N |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)N |

Origin of Product |

United States |

Isolation, Characterization, and Natural Occurrence of 12 Amino 7,8 Dihydrocalanolide B

Discovery and Bioassay-Guided Isolation from Botanical Sources

The discovery of the calanolide (B8761490) family of compounds is a significant chapter in the exploration of natural products for therapeutic agents. Initial investigations were largely driven by large-scale screening programs aimed at identifying potent anti-HIV agents.

Origin from Calophyllum Species (e.g., Calophyllum lanigerum, Calophyllum brasiliense)

The first members of the calanolide class of dipyranocoumarins were isolated from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum, a tropical rainforest tree found in Sarawak, Malaysia. nih.govresearchgate.net This discovery was the result of a bioassay-guided fractionation of the plant's extract, which showed promising activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov

Following the initial discovery, other species of the genus Calophyllum have been identified as sources of calanolides. Notably, Calophyllum brasiliense, a species distributed from Brazil to Mexico, has also been found to produce these compounds. nih.govresearchgate.net The isolation of calanolides from different Calophyllum species underscores the importance of this genus as a source of these medicinally relevant molecules. nih.gov The general process for isolating these compounds involves several stages, as detailed in the table below.

| Isolation Step | Description |

| Extraction | Dried plant material (leaves, twigs) is extracted with a mixture of organic solvents, such as dichloromethane and methanol. nih.gov |

| Solvent Partitioning | The crude extract undergoes a sequential solvent partitioning process to separate compounds based on their polarity. The anti-HIV active compounds are typically concentrated in the non-polar fractions. nih.gov |

| Chromatography | The active fractions are subjected to various chromatographic techniques, including vacuum liquid chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the individual calanolide compounds. nih.gov |

While 12-Amino-7,8-dihydrocalanolide B has not been specifically reported as a naturally occurring compound isolated through these methods, synthetic and semi-synthetic derivatives of natural calanolides are common. It is plausible that an amino derivative could be synthesized from a naturally occurring precursor. For instance, the reduction of the Δ7,8 olefinic bond in (+)-calanolide A and (−)-calanolide B has been performed to create dihydrocalanolides. nih.gov Furthermore, the C-12 hydroxyl group of natural calanolides serves as a key position for synthetic modifications, and the creation of amine derivatives at this position has been explored in structure-activity relationship studies. nih.gov

Spectroscopic and Stereochemical Elucidation Techniques for this compound

The structural elucidation of a novel or known compound like a calanolide derivative relies on a combination of modern spectroscopic techniques. For a hypothetical compound such as this compound, the following methods would be employed to determine its chemical structure and stereochemistry.

The structures of known calanolides, such as calanolide A and B, were determined using a comprehensive suite of spectroscopic methods. nih.govresearchgate.net These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments (like HMQC and HMBC) are crucial for establishing the connectivity of atoms within the molecule.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This provides information about the chromophoric system within the coumarin (B35378) core.

The absolute stereochemistry of chiral centers in calanolides is a critical determinant of their biological activity. For calanolide A and B, the absolute stereochemistry was established using a modified Mosher's method. nih.govresearchgate.net This chemical derivatization technique, coupled with NMR analysis, allows for the unambiguous assignment of the configuration of chiral centers. Given the structural complexity and stereochemistry of the calanolide scaffold, such methods would be indispensable for the characterization of this compound.

| Spectroscopic Technique | Information Obtained for Calanolide Structure |

| ¹H NMR | Provides information on the chemical environment of protons, their coupling patterns, and stereochemical relationships. |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical shifts, indicating the carbon skeleton. |

| HMBC/HMQC | 2D NMR techniques that establish correlations between protons and carbons, revealing the connectivity of the molecular framework. |

| Mass Spectrometry | Confirms the molecular formula and provides fragmentation patterns that can aid in structural elucidation. |

| Modified Mosher's Method | A chemical method used to determine the absolute configuration of chiral alcohols by forming diastereomeric esters with distinct NMR signals. nih.govresearchgate.net |

Biosynthetic Pathways of Calanolide Derivatives

The biosynthesis of calanolides in plants is a complex process that begins with primary metabolites and proceeds through a series of enzymatic transformations to yield the final tetracyclic coumarin structure. The core of the calanolide structure is derived from the shikimate pathway.

The biosynthesis of calanolides is understood to begin with the amino acid L-phenylalanine. nih.gov This precursor is converted into umbelliferone (7-hydroxycoumarin), a key intermediate, through a series of enzymatic steps. nih.gov From umbelliferone, the pathway is thought to diverge, leading to the formation of a pyranocoumarin (B1669404) intermediate, dipetalolactone. nih.gov

Further enzymatic modifications, including those catalyzed by P450 monooxygenases, are believed to lead to the formation of the various calanolide structures, such as calanolide A and B. nih.gov The introduction of an amino group at the C-12 position is not a commonly observed step in the natural biosynthesis of calanolides, suggesting that this compound is more likely a synthetic or semi-synthetic derivative. The saturation of the 7,8-double bond to form a dihydrocalanolide could potentially occur naturally or be achieved through synthetic hydrogenation.

Synthetic Methodologies and Chemical Derivatization of 12 Amino 7,8 Dihydrocalanolide B

Total Synthesis Approaches to the Calanolide (B8761490) Core Structure

The scarcity of naturally available calanolides, such as (+)-calanolide A, necessitated the development of robust total synthesis routes to provide sufficient material for research and development. nih.gov The core structure of calanolides is a tetracyclic system built around a phloroglucinol (B13840) precursor, featuring a distinctive coumarin (B35378) ring, a chromene ring, and a 2,3-dimethylchroman-4-ol system. google.com

A widely recognized approach to the racemic calanolide A core involves a five-step sequence. nih.govscispace.com This synthesis begins with phloroglucinol and proceeds through several key chemical reactions:

Pechmann Reaction: To construct the coumarin ring system.

Friedel-Crafts Acylation: To introduce a necessary side chain.

Chromenylation: Formation of the chromene ring, for instance, using 4,4-dimethoxy-2-methylbutan-2-ol.

Cyclization: Creation of the chromanone ring using reagents like acetaldehyde (B116499) diethyl acetal (B89532) or paraldehyde (B1678423) in the presence of an acid catalyst. nih.govscispace.com

Luche Reduction: A stereoselective reduction of the chromanone to yield the desired calanolide A structure. nih.govscispace.com

The resulting racemic mixture, (+/-)-calanolide A, can then be separated into its individual, optically active enantiomers using chromatographic techniques. scispace.com This synthetic achievement not only provided access to larger quantities of the compound but also opened avenues for creating structural analogues not found in nature. nih.gov

Semi-Synthetic Transformations of Naturally Occurring Calanolides

Semi-synthesis, which involves the chemical modification of a naturally isolated starting material, has been a pivotal strategy for producing derivatives like 12-Amino-7,8-dihydrocalanolide B. These transformations primarily target two key structural features of the parent calanolides: the Δ7,8 double bond and the C-12 hydroxyl group. datapdf.com

The creation of the 7,8-dihydro scaffold is achieved through the catalytic reduction of the Δ7,8 olefinic bond present in naturally occurring calanolides like (+)-calanolide A and (-)-calanolide B. nih.govdatapdf.com This step is fundamental to accessing the dihydrocalanolide series.

The synthesis of this compound specifically originates from (-)-calanolide B. The process involves a series of modifications at the C-12 position. A key intermediate in this synthesis is (-)-12-azidocalanolide B (15), which is prepared from (-)-calanolide B. datapdf.com The hydroxyl group at C-12 is first converted to a good leaving group, a triflate, which is then displaced with sodium azide (B81097) (NaN₃) to yield the 12-azido derivative, retaining the original stereochemistry. datapdf.com

The final step is the selective reduction of the azido (B1232118) group to an amino group. This transformation was successfully accomplished by stirring (-)-12-azidocalanolide B under a hydrogen atmosphere with a poisoned platinum oxide catalyst (PtO₂) in ethyl acetate. datapdf.com This method carefully reduces the azide without affecting other parts of the molecule, yielding this compound (16). datapdf.com It is important to note that initial attempts to selectively reduce the azido group in the presence of the Δ7,8 double bond were unsuccessful, highlighting the necessity of performing the olefin reduction prior to or in a separate pathway from the azide reduction. datapdf.com

Table 1: Key Intermediates in the Semi-Synthesis of this compound

| Compound Name | Starting Material | Key Reagents | Product | Reference |

| (-)-12-Azidocalanolide B | (-)-Calanolide B | 1. Tf₂O, pyridine2. NaN₃ | Forms the azido intermediate at C-12 | datapdf.com |

| This compound | (-)-12-Azidocalanolide B | H₂, Poisoned PtO₂ catalyst | Reduction of azide to amine | datapdf.com |

Rational Design and Synthesis of this compound Analogues

The synthesis of this compound is a prime example of rational design, where structural modifications are made to probe the SAR of the calanolide family. The C-12 position was identified as a critical site for modification to investigate the importance of the hydroxyl group for biological activity. datapdf.com This led to the planned synthesis of a series of analogues with different substituents at this position.

The design strategy focused on replacing the C-12 hydroxyl group of (-)-calanolide B with various functional groups, including fluoro, thio, and oxo moieties, in addition to the amino group. datapdf.com

12-Oxo Derivatives: The 12-hydroxyl group of both (+)-calanolide A and (-)-7,8-dihydrocalanolide B was oxidized using Jones oxidation to produce the corresponding ketones (12-oxo derivatives). datapdf.com These ketones were notable as they were the first derivatives lacking a C-12 hydroxyl group to retain significant anti-HIV activity. scispace.com

12-Fluoro Derivative: The 12-fluoro analogue was prepared by directly treating (-)-calanolide B with DAST (diethylaminosulfur trifluoride), which resulted in the substitution of the hydroxyl group with fluorine while retaining the stereochemistry. datapdf.com

12-Thio Derivative: The 12-thio analogue was obtained by using sodium hydrosulfide (B80085) (NaSH) to displace the triflate intermediate derived from (-)-calanolide B. datapdf.com

12-Amino Derivative: The synthesis of the 12-amino analogue, as previously described, was conceived to introduce a basic, hydrogen-bond-donating group at the C-12 position. datapdf.com

This systematic modification of the C-12 substituent provided valuable insights into which chemical properties are essential for the activity of these compounds, guiding future design efforts for more potent or pharmacokinetically favorable analogues.

Table 2: C-12 Analogues of (-)-Calanolide B for SAR Studies

| Analogue Name | Synthetic Method | Purpose of Modification | Reference |

| (-)-7,8-Dihydro-12-oxocalanolide B | Jones oxidation of the corresponding alcohol | Investigate the effect of a ketone at C-12 | datapdf.com |

| (-)-12-Fluorocalanolide B | Reaction with DAST | Introduce a small, electronegative atom | datapdf.com |

| (-)-12-Thiocalanolide B | Nucleophilic displacement of a triflate with NaSH | Introduce a sulfur-containing group | datapdf.com |

| This compound | Reduction of a 12-azido intermediate | Introduce a basic amino group | datapdf.com |

Advanced Synthetic Strategies for Novel 7,8-Dihydrocalanolide Derivatives

The creation of novel 7,8-dihydrocalanolide derivatives relies on advanced synthetic strategies that allow for precise and selective modifications of the complex calanolide scaffold. The synthesis of this compound itself showcases some of these advanced methods.

A key challenge in modifying calanolides is achieving chemoselectivity, where a reaction targets one functional group in the presence of others. The synthesis of the 12-amino derivative highlighted this challenge. Attempts to reduce the C-12 azido group using various reagents (Ph₃P, CrCl₂, SnCl₂) failed when the Δ7,8 double bond was present, leading to overreduction or decomposition. datapdf.com The successful strategy involved using a poisoned catalyst (a catalyst with reduced activity) to selectively hydrogenate the azide without affecting the aromatic rings or other sensitive parts of the molecule. This demonstrates a sophisticated approach to controlling reactivity. datapdf.com

Furthermore, the generation of the C-12 substituted analogues (fluoro, thio, azido) via a triflate intermediate is a modern synthetic tactic. datapdf.com The triflate group is an excellent leaving group, facilitating nucleophilic substitution reactions at a sterically hindered position that would be difficult to achieve directly from the alcohol.

Future advanced strategies for creating novel derivatives could involve:

C-H Activation: Directly functionalizing the carbon-hydrogen bonds on the calanolide skeleton to introduce new groups without requiring pre-functionalized intermediates.

Late-Stage Diversification: Developing reactions that can be performed at the final stages of the synthesis to rapidly create a library of diverse analogues from a common advanced intermediate.

Biocatalysis: Using enzymes to perform highly selective and stereospecific transformations that are challenging to achieve with traditional chemical methods.

These evolving synthetic methodologies are essential for continuing the exploration of the chemical space around the 7,8-dihydrocalanolide core and for developing new compounds with potentially enhanced properties.

Preclinical Pharmacological Investigations and Biological Activities of 12 Amino 7,8 Dihydrocalanolide B

Antiviral Efficacy Studies of 12-Amino-7,8-dihydrocalanolide B

Inhibition of HIV-1 Reverse Transcriptase (RT) Activity

This compound is a derivative of the natural product calanolide (B8761490) A, which is known to be a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov NNRTIs are a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is approximately 10 Å away from the polymerase active site. nih.gov This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV life cycle. nih.govdrugbank.comaidsmap.com

The parent compound, (+)-calanolide A, was first identified as a potent inhibitor of HIV-1 RT through a large-scale screening program conducted by the National Cancer Institute. nih.gov Subsequent studies on various calanolide analogues, including dihydro and amino-substituted derivatives, have sought to understand the structure-activity relationships and improve the antiviral profile. nih.govdatapdf.com The hydrogenation of the C-7 and C-8 double bond in calanolides, as in 7,8-dihydrocalanolide derivatives, has been shown to have little effect on the anti-HIV activity. mdpi.com The introduction of an amino group at the C-12 position, as in this compound, is a modification aimed at exploring its impact on antiviral potency and other pharmacological properties. datapdf.com

Enzymatic inhibition assays have demonstrated that calanolides inhibit HIV-1 RT through a complex, mixed-type inhibition mechanism that affects both the Michaelis constant (Km) for the deoxynucleoside triphosphate (dNTP) substrate and the maximum reaction velocity (Vmax). nih.govasm.org This mode of inhibition can be reversed by increasing the concentration of the dNTP substrate. nih.gov The specific interactions of calanolide analogues with the NNRTI binding pocket are influenced by the stereochemistry at their chiral centers and the nature of substituents. nih.govresearchgate.netnih.gov

Evaluation against Drug-Resistant HIV-1 Strains

A significant challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. nih.govmsu.ru The high mutation rate of HIV-1 RT can lead to amino acid substitutions within the NNRTI binding pocket, reducing the efficacy of these inhibitors. nih.govnih.gov

Calanolide analogues have demonstrated a unique profile against certain NNRTI-resistant HIV-1 strains. nih.govasm.org Notably, they exhibit enhanced antiviral activity against viruses with the Y181C mutation in the RT, which is a common resistance mutation for many first-generation NNRTIs. nih.govnih.govasm.orgebi.ac.uk This suggests that calanolides may interact differently with the RT enzyme compared to other NNRTIs. nih.govthieme-connect.com

However, the activity of calanolides, including this compound's parent compounds, can be diminished by other resistance mutations such as L100I, K103N, and Y188H. nih.govasm.org The K103N mutation is one of the most common NNRTI resistance mutations. nih.gov The development of second-generation NNRTIs has focused on creating compounds with conformational flexibility to maintain binding affinity to mutant RT enzymes. nih.gov The evaluation of this compound against a panel of clinically relevant drug-resistant HIV-1 strains is crucial to determine its potential therapeutic utility.

Table 1: Activity of Calanolide Analogues Against NNRTI-Resistant HIV-1 Strains

| Compound | RT Mutation | Fold Change in EC50 | Reference |

| (+)-Calanolide A | Y181C | 0.1 (10-fold more active) | nih.govasm.org |

| (-)-Calanolide B (Costatolide) | Y181C | 0.1 (10-fold more active) | nih.govasm.org |

| (-)-Dihydrocalanolide B | Y181C | 0.1 (10-fold more active) | nih.govasm.org |

| (+)-Calanolide A | L100I | Resistant | nih.gov |

| (+)-Calanolide A | K103N | Resistant | nih.gov |

| (+)-Calanolide A | Y188H | Resistant | nih.gov |

This table is interactive and can be sorted by column.

Antiviral Activity in in vitro Cell Culture Systems (e.g., T-cell lines, monocytic lines)

The antiviral efficacy of calanolide analogues has been extensively evaluated in various in vitro cell culture systems. These studies are essential to determine the compound's ability to protect host cells from the cytopathic effects of HIV-1 infection.

(+)-Calanolide A and its isomers, (-)-calanolide B (costatolide) and (-)-dihydrocostatolide, have demonstrated potent anti-HIV-1 activity in a range of cell lines, including T-cell lines (CEM-SS, H9, MT-2), a B-cell line (AA5), and a monocytic cell line (U937). nih.govasm.orgpsu.edu The effective concentration (EC50) values for these compounds typically range from the low to mid-nanomolar to the low micromolar range. nih.govasm.org

Importantly, these compounds are effective against both laboratory-adapted HIV-1 strains and low-passage clinical isolates, including those from different clades (A through F), syncytium-inducing and non-syncytium-inducing strains, and viruses with different cellular tropisms (T-tropic and monocyte-tropic). nih.govasm.orgebi.ac.uk The activity of this compound in these cell culture systems would need to be specifically assessed to confirm its antiviral potential.

Table 2: In Vitro Anti-HIV-1 Activity of Calanolide Analogues in Various Cell Lines

| Compound | Cell Line | EC50 (µM) | Reference |

| (+)-Calanolide A | CEM-SS | 0.08 - 0.5 | nih.govasm.org |

| (-)-Calanolide B (Costatolide) | CEM-SS | 0.06 - 1.4 | nih.govasm.org |

| (-)-Dihydrocostatolide | CEM-SS | 0.1 - 0.8 | nih.govasm.org |

| (+)-Calanolide A | U937 (Monocytic) | Active | nih.govasm.org |

| (-)-Calanolide B (Costatolide) | U937 (Monocytic) | Active | nih.govasm.org |

| (-)-Dihydrocostatolide | U937 (Monocytic) | Active | nih.govasm.org |

This table is interactive and can be sorted by column.

Synergistic Antiviral Interactions with Other Antiretroviral Agents

Combination antiretroviral therapy (cART) is the standard of care for HIV-1 infection, typically involving drugs from different classes to enhance efficacy and suppress the emergence of resistance. aidsmap.comnih.gov Therefore, evaluating the interaction of new drug candidates with existing antiretroviral agents is a critical step in their preclinical development.

Studies have shown that calanolides exhibit synergistic antiviral effects when used in combination with other classes of anti-HIV drugs, including nucleoside reverse transcriptase inhibitors (NRTIs) like azidothymidine (AZT) and lamivudine (B182088), and protease inhibitors (PIs) such as nelfinavir (B1663628). nih.govmdpi.comasm.orgnih.gov Additive interactions have also been observed. nih.govmdpi.comnih.gov Importantly, no antagonistic effects or synergistic toxicity have been reported in these combination studies. asm.orgnih.gov

The synergistic interactions suggest that calanolide analogues, and potentially this compound, could be valuable components of combination therapy regimens. nih.govthieme-connect.com The specific combination of a calanolide with lamivudine and nelfinavir has been highlighted as particularly effective in in vitro assays. nih.gov

Anticancer Potential of this compound Analogues

While the primary focus of calanolide research has been on their anti-HIV activity, some analogues have also been investigated for their potential as anticancer agents. nih.govresearchgate.net

Evaluation of Cytotoxic Activity in Cancer Cell Lines

Initial screenings of Calophyllum lanigerum extracts, the source of calanolide A, did not show significant activity against cancer cell lines. nih.govwikipedia.org However, later studies have demonstrated that some calanolides and their synthetic analogues possess antiproliferative and cytotoxic properties against various cancer cell lines. researchgate.netwikipedia.org

For instance, certain coumarin-isoxazole-pyridine hybrids, which share a coumarin (B35378) scaffold with calanolides, have exhibited moderate-to-low anticancer activities against HeLa (cervical cancer), HT-29 (colon cancer), and H1437 (lung cancer) cells. researchgate.net Additionally, some α-amino amide analogues have shown dose- and time-dependent cytotoxic effects on leukemia cell lines such as HL-60 and K562. frontiersin.org

The evaluation of this compound's cytotoxic activity against a panel of cancer cell lines would be necessary to determine its specific anticancer potential. Computational studies on related compounds have suggested that the presence of an amino group at the C-12 position can play a significant role in cytotoxicity against certain cancer cells, such as the MCF-7 breast cancer cell line. nih.gov

Table 3: Cytotoxic Activity of Related Analogues in Cancer Cell Lines

| Compound/Analogue Type | Cancer Cell Line | Effect | Reference |

| Coumarin-isoxazole-pyridine hybrids | HeLa, HT-29, H1437 | Moderate-to-low anticancer activity | researchgate.net |

| α-Amino amide analogues | HL-60, K562 (Leukemia) | Dose- and time-dependent cytotoxicity | frontiersin.org |

| 7-Acetoxy-12-amino-14-deoxyandrographolide analogues | MCF-7 (Breast Cancer) | Significant cytotoxicity (IC50 2.93 µM for compound 6e) | nih.gov |

This table is interactive and can be sorted by column.

Other Documented Pharmacological Effects of Calanolides

While the calanolide family of natural products is most recognized for the anti-HIV activity of compounds like (+)-calanolide A, broader pharmacological screenings have revealed other potential therapeutic properties, including anticancer, antimicrobial, and antiparasitic effects. nih.govresearchgate.netljmu.ac.uk However, investigations into many synthetic and semi-synthetic analogs are often aimed at refining the anti-HIV potency and understanding the structure-activity relationships (SAR) for reverse transcriptase inhibition.

Research into this compound has been primarily situated within this anti-HIV SAR context. A pivotal study aimed at understanding the role of the C-12 substituent in the calanolide structure involved the synthesis and evaluation of a series of analogs of (-)-calanolide B. datapdf.com This research included the catalytic reduction of the Δ7,8 olefinic bond to create the 7,8-dihydro backbone, followed by modifications at the C-12 position. datapdf.com

One of the key compounds synthesized in this investigation was this compound, which was prepared from its precursor, (-)-12-azidocalanolide B. datapdf.com When tested in the National Cancer Institute's primary anti-HIV assay, this compound was found to be inactive. datapdf.com This finding, in conjunction with the results for other C-12 modified analogs, provided critical insight into the structural requirements for antiviral activity. The lack of activity suggested that while a heteroatom is necessary at the C-12 position, the specific nature of the substituent is crucial. The relative potencies of related ketone and azide (B81097) analogs indicated that the C-12 functionality likely acts as a hydrogen bond acceptor and is subject to stringent spatial and stereoelectronic limitations. datapdf.com

Beyond the well-documented anti-HIV potential of certain calanolides, the broader class of coumarins, to which calanolides belong, has been associated with a wide array of biological activities. These include anti-inflammatory, anticoagulant, antibacterial, antifungal, anticancer, and antihypertensive properties, among others. nih.gov While calanolides, in general, are noted for possessing anticancer and antimicrobial potential, specific investigations into whether this compound possesses any of these other pharmacological effects have not been documented in the reviewed literature. nih.govljmu.ac.uk

Table of Research Findings on C-12 Analogs of (-)-Calanolide B

| Compound | Modification from Parent Compound | Reported Anti-HIV Activity | Reference |

| (-)-Calanolide B | Parent Compound (with Δ7,8 bond) | Active | datapdf.com |

| (-)-7,8-Dihydrocalanolide B | Reduction of Δ7,8 bond | Active | datapdf.com |

| (-)-12-Azidocalanolide B | Azide group at C-12 (with Δ7,8 bond) | Active | datapdf.com |

| This compound | Amino group at C-12, reduced Δ7,8 bond | Inactive | datapdf.com |

| (-)-7,8-Dihydro-12-oxocalanolide B | Ketone at C-12, reduced Δ7,8 bond | Active | datapdf.com |

Mechanistic Elucidation of 12 Amino 7,8 Dihydrocalanolide B Action

Molecular Targeting of HIV-1 Reverse Transcriptase

12-Amino-7,8-dihydrocalanolide B is a derivative of the natural product calanolide (B8761490) B and belongs to a group of pyranocoumarins that act as potent inhibitors of HIV-1 RT. mdpi.compsu.edunih.govnih.gov The parent compounds, such as (+)-calanolide A and (-)-calanolide B, have been extensively studied and established as specific inhibitors of this viral enzyme. nih.govsemanticscholar.org The mechanism involves direct interaction with the RT enzyme, thereby disrupting its essential function in viral replication. mdpi.com The HIV-1 RT is an asymmetric heterodimer composed of a p66 and a p51 subunit. mdpi.com The polymerase active site, responsible for DNA synthesis, is located in the p66 subunit. ekb.eg

Calanolides, the family to which this compound belongs, are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.govnih.govsemanticscholar.orgnih.govebi.ac.uk Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs inhibit the enzyme through a non-competitive mechanism. mdpi.com They bind to a distinct, allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. mdpi.comusm.edu This class of inhibitors is highly specific to HIV-1 RT and does not significantly inhibit HIV-2 RT or other cellular DNA polymerases. nih.gov

NNRTIs bind to a hydrophobic pocket located on the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site. mdpi.commdpi.com This allosteric binding event induces conformational changes in the enzyme, particularly in the "thumb" and "fingers" subdomains, which impairs the proper binding of the natural deoxynucleotide triphosphate (dNTP) substrates and the template-primer complex, ultimately halting DNA synthesis. nih.gov

While typical NNRTIs bind exclusively to this allosteric pocket, the mechanism for calanolide A is noted to be more complex. Research indicates that calanolide A may have two binding sites on the RT enzyme. nih.gov This unique binding characteristic might explain why it acts synergistically with other NNRTIs like nevirapine (B1678648) and retains activity against certain NNRTI-resistant viral strains. nih.govnih.gov This suggests that calanolides interact with RT in a mechanistically different fashion compared to other compounds in the NNRTI class. asm.org

Kinetic studies on calanolide A and its isomers, costatolide (B1195242) and dihydrocostatolide, have demonstrated a mixed-type inhibition of HIV-1 RT. nih.govasm.org This means the inhibitors affect both the Michaelis constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax) of the enzyme. nih.govasm.org This type of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex.

Further detailed analysis of calanolide A revealed a more complex kinetic mechanism. It exhibits both competitive and uncompetitive inhibition with respect to either dNTPs or the template/primer. nih.gov This dual mechanism, involving two distinct binding sites, indicates that calanolide A interferes with dNTP binding and also binds near the active site of the enzyme. nih.gov

Cellular Mechanisms of Action (e.g., inhibition of cytopathic effects, viral replication stages)

In cell-based assays, calanolides effectively inhibit HIV-1 replication and protect host cells from the virus's cytopathic effects. psu.edunih.govnih.govdatapdf.com Compounds like (+)-calanolide A and (-)-calanolide B have demonstrated potent anti-HIV-1 activity in various human cell lines, including T-cell lines like CEM-SS and MT-2. psu.edunih.gov The primary cellular mechanism is the inhibition of the reverse transcription step, which occurs early in the HIV life cycle after the virus enters the cell. nih.gov By blocking this stage, the synthesis of proviral DNA is prevented, thus halting the establishment of infection in the cell. thieme-connect.com The antiviral activity of calanolides is specific to HIV-1, with no significant activity observed against HIV-2. nih.govnih.gov

Interactions with Mutated Reverse Transcriptase Enzymes (e.g., Y181C, L100I, K103N, T139I, Y188H)

A significant feature of the calanolide family is their unique profile of activity against NNRTI-resistant HIV-1 strains. The emergence of drug-resistant variants is a major challenge in HIV therapy, often caused by single amino acid mutations in the NNRTI binding pocket. nih.govasm.org

Calanolides show a remarkable 10-fold enhanced antiviral activity against viruses with the Y181C mutation, which is the most prevalent NNRTI-resistance mutation and confers high-level resistance to many other NNRTIs like nevirapine. nih.govasm.org This enhanced potency is also observed when the Y181C mutation is present alongside mutations that confer resistance to AZT. nih.govasm.org

However, the activity of calanolides is reduced against viruses harboring other specific mutations. Decreased susceptibility has been observed for strains with mutations such as L100I, K103N, and Y188H/L/C. nih.govasm.orgstanford.edu The T139I mutation, which was first identified through resistance selection studies with calanolide A, also confers resistance to this class of compounds. asm.org The differential activity against various mutant enzymes suggests that the stereochemistry of the calanolide isomers may influence their interaction with the mutated RT binding pocket. nih.govasm.org

| RT Mutation | Effect on Calanolide Activity | Reference |

|---|---|---|

| Y181C | 10-fold enhanced activity | nih.govasm.org |

| L100I | Decreased activity/Resistance | nih.govasm.org |

| K103N | Decreased activity/Resistance | nih.govasm.org |

| T139I | Decreased activity/Resistance (selected by Calanolide A) | asm.org |

| Y188H/L/C | Decreased activity/Resistance | nih.govasm.orgstanford.edu |

Putative Molecular Pathways in Anticancer Activity

While the primary therapeutic focus for the calanolide class of compounds has been their potent anti-HIV activity, some related coumarins have been investigated for anticancer properties. Studies on other 4-substituted coumarins isolated from Calophyllum brasiliense have shown apoptosis-inducing activity in human leukemia HL-60 cells. nih.gov However, during initial large-scale screening by the National Cancer Institute, the extract from Calophyllum lanigerum containing calanolide A did not show significant activity against the tested cancer cell lines. nih.gov

The anticancer mechanism for flavones, another class of natural compounds, is thought to be related to the number and position of hydroxyl groups, which can induce apoptosis and inhibit cell proliferation. mdpi.com For the specific compound this compound, the molecular pathways related to any potential anticancer activity are not well-defined in the existing literature. Research has been overwhelmingly directed towards its function as an anti-HIV agent.

Structure Activity Relationship Sar Studies of 12 Amino 7,8 Dihydrocalanolide B and Its Analogues

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a paramount role in the biological activity of calanolide (B8761490) derivatives. nih.gov The absolute configuration at the chiral centers, particularly C-10, C-11, and C-12, is a critical determinant of anti-HIV-1 potency. nih.govresearchgate.net

Research has consistently shown that only specific stereoisomers exhibit significant viral inhibition. For instance, (+)-calanolide A and (–)-calanolide B are potent HIV-1 inhibitors, whereas their respective enantiomers, (–)-calanolide A and (+)-calanolide B, are inactive. nih.gov This highlights the stringent stereochemical requirements of the biological target, HIV-1 reverse transcriptase (RT). d-nb.info

Key stereochemical features for activity include:

C-10 and C-11 Methyl Groups : A trans-diaxial orientation of the methyl groups at the C-10 and C-11 positions is crucial for activity. d-nb.infoscispace.com The inactivity of compounds like (+)-calanolide C is attributed to the β-cis orientation of these methyl groups. nih.gov SAR studies of various diastereomers have confirmed that only those containing the 10,11-trans-methylation display potent anti-HIV activity. researchgate.net

C-12 Configuration : For calanolides, the stereochemistry at C-12 is critical. researchgate.net The hydroxyl group must possess an (S) configuration for optimal activity. scispace.commdpi.com Its enantiomer with a (12R)-OH configuration is inactive. researchgate.net This indicates a critical stereoelectronic requirement at this position. researchgate.net

The similar potencies of the two naturally active calanolides, (+)-calanolide A and (–)-calanolide B, suggest that the relative stereochemistry of C-10 to C-11 dictates an essential conformational feature for binding to the enzyme. researchgate.net

Role of Specific Substituents on the Benzo[1,2-b:3,4-b':5,6-b'']tripyran-2-one Scaffold

The core scaffold of calanolides provides a template for various substitutions that modulate biological activity. Studies have focused on the impact of substituents at positions C-4, C-10, C-11, and C-12.

Importance of C-4 Position Substituents

The nature and size of the substituent at the C-4 position of the coumarin (B35378) lactone ring significantly influence anti-HIV potency. nih.govthieme-connect.com Naturally occurring Calophyllum coumarins can be categorized based on this substituent: calanolides possess an n-propyl group, inophyllums have a phenyl group, and cordatolides feature a methyl group. thieme-connect.com

SAR studies indicate that a bulky substituent at C-4 is essential for enhanced activity. mdpi.comclockss.org For example, cordatolides A and B, which have a smaller methyl group at C-4, are approximately 50 times less active against HIV-1 reverse transcriptase than (+)-calanolide A, which has a propyl group. thieme-connect.com This suggests that the size of the C-4 substituent is a key factor for potent viral inhibition. nih.gov

Significance of Methyl Groups at C-10 and C-11

The methyl groups at positions C-10 and C-11 have been identified as important for anti-HIV-1 activity. mdpi.comthieme-connect.comthieme-connect.com As mentioned, their trans orientation is a critical stereochemical requirement. researchgate.netd-nb.info

Further studies have explored the impact of modifying these groups:

Removal of the 10-methyl group resulted in a decrease in activity. nih.gov

Replacing the 10-methyl group with a larger isopropyl moiety led to a complete loss of anti-HIV activity. nih.gov

Substitution with an ethyl group at the C-10 position maintained anti-HIV activity, though with a four-fold reduction in potency compared to racemic calanolide A. nih.gov

Interestingly, one study indicated that (±)-11-demethyl-calanolide A showed slightly more potent activity than (±)-calanolide A, suggesting the C-11 methyl group may not be absolutely essential. nih.govresearchgate.net

| Compound Modification (at C-10) | Relative Anti-HIV Activity | Reference |

|---|---|---|

| Methyl (Standard) | High | thieme-connect.comthieme-connect.com |

| Ethyl | Moderate (4-fold reduction) | nih.gov |

| Isopropyl | Inactive | nih.gov |

| None (Demethylation) | Decreased | nih.gov |

Impact of C-12 Functionalization (e.g., Hydroxyl, Amino, Ketone)

The functional group at the C-12 position is a key determinant of activity, with extensive research conducted on various modifications. datapdf.com A heteroatom at C-12 is considered essential. researchgate.netresearchgate.net

Hydroxyl Group : A free hydroxyl group at C-12 is a feature of the most potent naturally occurring calanolides, with the (S) configuration being critical. researchgate.netthieme-connect.comthieme-connect.com

Ketone Group : Synthetic analogues where the C-12 hydroxyl is oxidized to a ketone (e.g., 12-oxocalanolide A) retain significant anti-HIV potency. nih.govresearchgate.netscispace.com These were the first derivatives in the calanolide series to show activity without a C-12 hydroxyl group. nih.govscispace.com The enantiomers of 12-oxocalanolide A still demonstrate anti-HIV activity in cytopathic assays. nih.govresearchgate.net

Amino and Other Groups : The synthesis of 12-Amino-7,8-dihydrocalanolide B was part of an effort to explore various C-12 functionalities. datapdf.com The relative potencies of derivatives with ketone, thiol, azide (B81097), and amine groups at C-12 suggest that there are stringent spatial and stereochemical requirements around this position. researchgate.netresearchgate.net

| C-12 Functional Group | Anti-HIV Activity | Reference |

|---|---|---|

| Hydroxyl (S-config.) | Potent | nih.govresearchgate.net |

| Ketone | Active | nih.govresearchgate.netscispace.com |

| Amino | Suggests stringent spatial requirements | researchgate.netresearchgate.net |

| Thiol | Suggests stringent spatial requirements | researchgate.netresearchgate.net |

| Azide | Suggests stringent spatial requirements | researchgate.netresearchgate.net |

| None | Inactive | researchgate.net |

Effects of Dihydrogenation at C-7 and C-8 on Activity

To evaluate the role of the Δ7,8 olefinic bond, researchers catalytically reduced this double bond in both (+)-calanolide A and (–)-calanolide B. datapdf.comnih.gov The resulting compounds, 7,8-dihydrocalanolide A and 7,8-dihydrocalanolide B, were evaluated for their anti-HIV activity.

The studies concluded that hydrogenation at the C-7 and C-8 positions has little to no effect on the anti-HIV activity. researchgate.netresearchgate.net The 7,8-dihydro derivatives of calanolides A and B possess the same level of activity as their parent compounds. researchgate.net Specifically, 7,8-dihydrocalanolide B showed significant anti-HIV potential, comparable to the parent calanolides. researchgate.netnih.gov This finding was crucial for the development of analogues like this compound, as it established that this part of the molecule could be modified without loss of the desired biological effect. datapdf.com

Comparative SAR with Related Calanolide and Coumarin Derivatives

Comparing the SAR of this compound and its parent compounds with other related natural and synthetic coumarins provides broader insights into the structural requirements for activity.

Calanolides vs. Cordatolides : As noted, the primary difference is the C-4 substituent (propyl vs. methyl). The significantly lower potency of cordatolides underscores the need for a larger group at this position. thieme-connect.com

Calanolides vs. Inophyllums : Inophyllums, with a phenyl group at C-4, are also potent HIV inhibitors. thieme-connect.com Like calanolides, they require trans-diaxial methyl groups at C-10 and C-11 and a hydrogen bond acceptor at C-12. mdpi.com However, a key difference is that the C-12 configuration in inophyllums can be either R or S and still retain activity, unlike the strict requirement for the S configuration in calanolides. mdpi.comthieme-connect.com

Calanolides vs. Pseudocalanolides : Structural revisions of compounds initially identified as calanolides C and D led to their reclassification as pseudocalanolides. nih.govscispace.com These regioisomers, where the pyran ring positions are inverted relative to the coumarin moiety, show the importance of the specific arrangement of the heterocyclic rings for activity. researchgate.net

12-Oxocalanolides : A significant finding is that 12-oxocalanolide derivatives are not only active against HIV-1 but also show activity against simian immunodeficiency virus (SIV), which is not observed with calanolides A and B. researchgate.netscispace.com

This comparative analysis demonstrates that while the basic tetracyclic coumarin scaffold is a promising starting point, specific stereochemical and substituent features are finely tuned to achieve potent and selective anti-HIV activity.

Computational and Theoretical Investigations of 12 Amino 7,8 Dihydrocalanolide B

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netbrieflands.com This method is widely used to predict the binding mode and affinity of a small molecule, such as 12-Amino-7,8-dihydrocalanolide B, to its biological target. nih.govresearchgate.netbrieflands.com The process involves sampling different conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their predicted binding energy. nih.gov

In the context of this compound and related calanolides, which are known non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking simulations are crucial for understanding their interaction with the HIV-1 reverse transcriptase (RT) enzyme. researchgate.netmdpi.com These simulations can reveal key atomic-level interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding of the ligand to the allosteric pocket of the enzyme. nih.gov

Research has shown that specific structural features of the calanolide (B8761490) scaffold are essential for anti-HIV activity. researchgate.net For instance, the presence of a heteroatom at the C-12 position is critical for activity. researchgate.net Molecular docking studies can elucidate the precise role of the amino group at this position in this compound, predicting how it orients itself within the binding pocket to form favorable interactions with amino acid residues.

The following table summarizes typical outputs from molecular docking simulations, illustrating the kind of data generated to evaluate ligand-target interactions.

| Parameter | Description | Example Value for a Potent Inhibitor |

| Binding Energy (kcal/mol) | An estimation of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding. | -9.5 |

| Inhibitory Constant (Ki) | A measure of the potency of an inhibitor. Lower values indicate greater potency. | 100 nM |

| Hydrogen Bonds | The number and specific amino acid residues involved in hydrogen bonding with the ligand. | 3 (e.g., with Lys101, Tyr181, Tyr188) |

| Hydrophobic Interactions | The amino acid residues that form non-polar interactions with the ligand. | Pro95, Leu100, Val106, Val179, Tyr318 |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand conformation and a reference conformation. Lower values indicate a better fit. | < 2.0 Å |

This table is illustrative and values are examples based on typical findings for NNRTIs.

Molecular Dynamics Simulations to Analyze Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is essential for assessing the stability of the predicted binding pose obtained from docking studies and for understanding the conformational changes that may occur upon ligand binding. nih.govfrontiersin.org

MD simulations of this compound complexed with HIV-1 RT can provide valuable information on the stability of the ligand within the binding pocket. nih.gov By simulating the system for nanoseconds or even microseconds, researchers can observe whether the ligand remains securely bound or if it dissociates. mdpi.comnih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which reveals regions of flexibility. frontiersin.orgmdpi.com

A stable binding is often characterized by a low and converging RMSD for both the protein and the ligand throughout the simulation. nih.govmdpi.com Furthermore, MD simulations can highlight the persistence of key interactions, such as hydrogen bonds, identified in docking studies, providing stronger evidence for their importance in the binding mechanism. mdpi.com

The data below illustrates the type of information gleaned from MD simulations to assess binding stability.

| Metric | Description | Typical Indication of Stability |

| Protein RMSD | Measures the deviation of the protein's backbone atoms from their initial position over time. | A plateauing curve with low Å values (e.g., 1-3 Å) suggests the protein structure is stable. mdpi.com |

| Ligand RMSD | Measures the deviation of the ligand's atoms from their initial docked position. | A low and stable RMSD indicates the ligand remains in its binding pose. mdpi.com |

| RMSF | Shows the fluctuation of individual residues around their average position. | Low fluctuations in the binding site residues suggest a stable interaction with the ligand. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>50%) indicates a stable and important interaction. |

| Binding Free Energy (MM/GBSA or MM/PBSA) | A more accurate estimation of binding affinity calculated from the MD trajectory. | Consistently negative values confirm favorable binding. |

This table is illustrative and values are examples based on typical findings for stable ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacademicjournals.org For a series of calanolide derivatives, including this compound, QSAR models can be developed to predict the anti-HIV activity based on various molecular descriptors. scispace.com

The process of QSAR modeling involves several steps:

Data Set Preparation : A dataset of compounds with known chemical structures and corresponding biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. scispace.com

A well-validated QSAR model can be a powerful tool for understanding which molecular properties are most important for the desired biological activity. mdpi.com For instance, a QSAR study on calanolide analogs might reveal that specific electrostatic or steric features at the C-12 position significantly influence their potency as reverse transcriptase inhibitors. This information is invaluable for guiding the design of new, more effective derivatives.

The following table presents a hypothetical QSAR model equation and its statistical parameters, which are used to assess its quality.

| Component | Description | Example |

| QSAR Equation | The mathematical model relating descriptors to activity. | pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + C |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. Values closer to 1 are better. | 0.85 |

| q² (Cross-validated r²) | A measure of the model's predictive ability, determined through cross-validation. Values > 0.5 are generally considered good. | 0.75 |

| Standard Error of Estimate (SEE) | A measure of the absolute error of the model's predictions. | 0.30 |

| F-statistic | A statistical test to assess the overall significance of the regression model. | 45.6 |

This table is illustrative of the components and statistical validation of a QSAR model.

In Silico Screening for Novel this compound-like Compounds

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net Leveraging the insights gained from molecular docking, MD simulations, and QSAR models for this compound, virtual screening can be employed to discover novel compounds with similar or improved anti-HIV activity. scfbio-iitd.res.in

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS) : This method uses the three-dimensional structure of the target protein (HIV-1 RT). Large compound databases are docked into the binding site, and the molecules are ranked based on their docking scores. scispace.com The pharmacophore model derived from the binding mode of this compound can also be used to filter compound libraries.

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown or unreliable, LBVS methods can be used. These methods rely on the knowledge of known active molecules. A QSAR model or a pharmacophore model built from a set of active calanolide analogs can be used to screen databases for new molecules with similar properties. scispace.com

The output of a virtual screening campaign is a ranked list of "hits"—compounds that are predicted to be active. These hits can then be prioritized for experimental testing, significantly accelerating the drug discovery process. scfbio-iitd.res.in

The table below outlines the typical workflow and outcomes of an in silico screening campaign.

| Step | Description | Outcome |

| Library Preparation | A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared for screening. | A filtered and prepared library of drug-like molecules. |

| Screening | The library is screened using either structure-based (docking) or ligand-based (pharmacophore, QSAR) methods. | A large number of compounds ranked by their predicted affinity or similarity to known actives. |

| Hit Selection & Filtering | The top-ranked compounds are selected and further filtered based on various criteria (e.g., drug-likeness, predicted ADMET properties). | A smaller, more manageable list of promising "hits". |

| Experimental Validation | The selected hits are purchased or synthesized and then tested experimentally to confirm their biological activity. | A set of validated active compounds for further lead optimization. |

Future Directions and Research Perspectives for 12 Amino 7,8 Dihydrocalanolide B

Exploration of Expanded Biological Activities

The primary biological activity associated with the calanolide (B8761490) class is the inhibition of HIV-1 non-nucleoside reverse transcriptase (NNRTI). nih.govnih.gov Early studies demonstrated that 12-Amino-7,8-dihydrocalanolide B, along with its dihydro and ketone precursors, was comparable in anti-HIV-1 potency to the lead compounds (+)-Calanolide A and (-)-Calanolide B in cell viability assays. datapdf.com However, the full biological potential of the 12-amino functional group has yet to be systematically explored.

Future research should focus on screening this compound against a wider array of therapeutic targets. The broader calanolide family has shown promise in several other areas, suggesting fertile ground for investigation. mdpi.comresearchgate.net For instance, (+)-Calanolide A and the semisynthetic analogue, 7,8-dihydrocalanolide B, have emerged as effective agents against Mycobacterium tuberculosis, with activity comparable to the frontline drug isoniazid. mdpi.com Given that this compound shares the same dihydro core, its antimycobacterial potential is a high-priority area for investigation.

Furthermore, calanolides have been found to possess anticancer and antiparasitic properties. researchgate.net The introduction of an amino group could modulate these activities, potentially enhancing potency or altering the mechanism of action. Screening against diverse cancer cell lines and various parasites could uncover novel therapeutic applications for this derivative. nih.gov

| Compound | Primary Activity | Other Reported Activities | Reference |

|---|---|---|---|

| (+)-Calanolide A | Anti-HIV-1 (NNRTI) | Antimycobacterial, Anticancer | nih.govmdpi.comresearchgate.net |

| (-)-Calanolide B | Anti-HIV-1 (NNRTI) | datapdf.com | |

| (-)-7,8-Dihydrocalanolide B | Anti-HIV-1 | Antimycobacterial | datapdf.commdpi.com |

| This compound | Anti-HIV-1 | Largely Unexplored | datapdf.com |

Development of Advanced Synthetic Routes for Complex Analogues

The initial preparation of this compound was achieved via the catalytic reduction of (-)-12-azidocalanolide B. datapdf.com This method was reportedly challenging, with difficulties in selectively reducing the azide (B81097) group without affecting the olefinic bond in the parent calanolide, which necessitated the use of the dihydro precursor and was prone to over-reduction. datapdf.com

A crucial future direction is the development of more robust, efficient, and stereoselective synthetic strategies. Advanced synthetic methods could enable the creation of a diverse library of analogues based on the 12-amino-dihydrocalanolide scaffold. This includes exploring alternative methods for introducing the amino group, such as reductive amination of a ketone precursor like (-)-7,8-Dihydro-12-oxocalanolide B, or developing novel cycloaddition strategies. beilstein-journals.org

Furthermore, modern synthetic methodologies could be employed to create more complex analogues. rsc.org This could involve diversifying the amino group itself, for example, by synthesizing various N-alkyl, N-acyl, or amino acid-conjugated derivatives to improve properties like solubility or cell permeability. nih.govmdpi.com The ability to readily synthesize these complex analogues is paramount for conducting thorough structure-activity relationship (SAR) studies and optimizing the molecule for specific therapeutic targets. rsc.org

Rational Design of Next-Generation Dihydrocalanolide-Based Therapeutic Candidates

Decades of research on calanolides have provided a solid foundation of SAR data that can guide the rational design of new therapeutic candidates. nih.gov Key findings indicate that for anti-HIV activity:

A heteroatom at the C-12 position is essential for activity. datapdf.com

Saturation of the Δ7,8 double bond (as in the dihydrocalanolides) has only a minor effect on potency. datapdf.comnih.gov

Modifications to the alkyl groups at the C-10 and C-11 positions can significantly impact activity. nih.govacs.org

Synthetic intermediates with a ketone at C-12 retain significant anti-HIV activity. nih.govnih.gov

Building on this knowledge, the future rational design of this compound analogues can be highly targeted. Computational tools such as molecular docking and molecular dynamics simulations can be used to model the interaction of the 12-amino group with the binding pocket of HIV-1 reverse transcriptase. mdpi.com These models can predict how different substituents on the amino group might enhance binding affinity or improve interactions, guiding the synthesis of the most promising candidates.

This rational design approach should also extend beyond HIV. rsc.org As new biological activities are identified (Section 8.1), computational models of the respective targets can be used to design and optimize this compound analogues specifically for those targets, potentially leading to the development of a new class of anticancer or antimycobacterial agents. sanat.ioconicet.gov.ar

Deeper Mechanistic Insights through Omics Technologies

The primary mechanism of action for the calanolide family is the inhibition of the HIV-1 reverse transcriptase enzyme. nih.govresearchgate.net While this provides a clear starting point, it may not represent the full picture of the compound's biological effects. Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to gain a more holistic understanding of a drug's mechanism. springermedizin.de

Future research should employ these technologies to dissect the cellular response to this compound. For example, transcriptomics (RNA-seq) could reveal changes in gene expression in host cells or pathogens upon treatment, identifying pathways that are unexpectedly perturbed. researchgate.net Proteomics could identify changes in protein levels, uncovering potential off-target interactions or downstream effects of target inhibition. Metabolomics could analyze shifts in cellular metabolites, providing a functional readout of the drug's impact on cellular metabolism.

Applying these techniques could be particularly insightful for understanding potential resistance mechanisms. While resistance to NNRTIs often involves mutations in the reverse transcriptase enzyme itself, omics could reveal alternative resistance strategies employed by the virus or host cell. nih.govnih.gov This deeper mechanistic knowledge is invaluable for predicting potential liabilities and for designing combination therapies that can overcome resistance.

Integration of Artificial Intelligence and Machine Learning in Dihydrocalanolide Research

The field of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML). researchgate.net These technologies can accelerate nearly every aspect of the research and development pipeline and hold immense promise for the future of this compound. scispace.com

AI/ML models can be integrated into future research in several ways:

Predictive Modeling: By training ML algorithms on existing SAR data from the calanolide family, it is possible to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then predict the biological activity of virtual, unsynthesized analogues of this compound, allowing researchers to prioritize the most promising compounds for synthesis and testing. rsc.orgresearchgate.net

De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties like high binding affinity to a specific target and favorable pharmacokinetic profiles. rsc.org

Omics Data Analysis: The datasets generated by omics technologies are vast and complex. ML algorithms are exceptionally well-suited to analyze this data, identifying subtle patterns and correlations that may be missed by traditional analysis, thereby uncovering novel mechanistic insights or biomarkers.

Synthesis Planning: AI tools are being developed that can propose novel and efficient synthetic routes for complex molecules, which could help overcome the challenges associated with calanolide synthesis. researchgate.net

By integrating AI and ML into the research workflow, the exploration and development of this compound and its next-generation analogues can be made significantly more efficient and targeted, increasing the probability of translating this promising natural product scaffold into a clinically valuable therapeutic.

Q & A

Q. How can researchers address limitations in in vivo studies, such as interspecies metabolic differences?

- Methodological Answer : Use humanized mouse models (e.g., CD34+ NSG mice) to approximate human pharmacokinetics. Perform parallel in vitro metabolism assays with human hepatocytes. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.